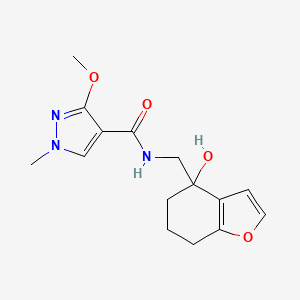
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications. The unique structural features of this compound, particularly the presence of the tetrahydrobenzofuran moiety and the pyrazole ring, suggest diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O4 with a molecular weight of approximately 304.35 g/mol. The compound includes significant functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and carboxamide (-CONH₂), which are known to enhance its reactivity and interaction with biological targets.
Anti-inflammatory Effects
Compounds containing tetrahydrobenzofuran structures have been reported to exhibit anti-inflammatory properties. Research indicates that derivatives of tetrahydrobenzofuran can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) which are critical in inflammatory pathways.
Neuroprotective Properties
The neuroprotective potential of this compound is attributed to its ability to modulate oxidative stress and apoptosis in neuronal cells. Studies have shown that similar compounds can protect against neurodegenerative diseases by reducing neuroinflammation and promoting neuronal survival.
Antiproliferative Activity
Recent investigations have highlighted the antiproliferative effects of related compounds against various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values in the micromolar range . This suggests that this compound may also possess similar anticancer properties.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The carboxamide group may facilitate interactions with enzymes involved in inflammatory pathways.
- Antioxidant Activity : The hydroxyl group can scavenge free radicals, mitigating oxidative stress.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways related to inflammation and cancer progression.
Case Studies
A study focusing on related tetrahydrobenzofuran derivatives highlighted their effectiveness in reducing inflammation in animal models. The compounds were administered at varying doses, demonstrating a dose-dependent response in reducing edema and inflammatory markers .
Another investigation assessed the antiproliferative effects of similar carboxamide derivatives against several cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity against MCF-7 cells .
Propiedades
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-18-8-10(14(17-18)21-2)13(19)16-9-15(20)6-3-4-12-11(15)5-7-22-12/h5,7-8,20H,3-4,6,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMLDLKRFBJLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CCCC3=C2C=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













